molecular formula C25H19N3O3S3 B383224 N-(3-methoxyphenyl)-2-(4-oxo-3-phenyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide CAS No. 379236-70-1

N-(3-methoxyphenyl)-2-(4-oxo-3-phenyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

Cat. No. B383224
M. Wt: 505.6g/mol
InChI Key: HOQXBGVZGGTVPY-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(4-oxo-3-phenyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C25H19N3O3S3 and its molecular weight is 505.6g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxyphenyl)-2-(4-oxo-3-phenyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxyphenyl)-2-(4-oxo-3-phenyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(3-methoxyphenyl)-2-(4-oxo-3-phenyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide involves the synthesis of two key intermediates, followed by their coupling to form the final product.

Starting Materials
3-methoxyaniline, 2-bromoacetyl chloride, phenylacetic acid, thiophene-2-carbaldehyde, sulfur, copper (I) iodide, iodine, potassium carbonate, acetic anhydride, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Reaction
Step 1: Synthesis of 3-methoxy-N-phenylaniline by reaction of 3-methoxyaniline with phenylacetic acid in the presence of sulfuric acid, Step 2: Synthesis of 4-oxo-3-phenyl-5-thiophen-2-ylthiophene-2-carbaldehyde by reaction of thiophene-2-carbaldehyde with 2-bromoacetyl chloride in the presence of copper (I) iodide and iodine, Step 3: Synthesis of 2-(4-oxo-3-phenyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetic acid by reaction of 4-oxo-3-phenyl-5-thiophen-2-ylthiophene-2-carbaldehyde with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide in the presence of potassium carbonate and acetic anhydride, Step 4: Synthesis of N-(3-methoxyphenyl)-2-(4-oxo-3-phenyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide by reaction of 2-(4-oxo-3-phenyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetic acid with 3-methoxy-N-phenylaniline in the presence of acetic anhydride and sulfuric acid

properties

IUPAC Name

N-(3-methoxyphenyl)-2-(4-oxo-3-phenyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3S3/c1-31-18-10-5-7-16(13-18)26-21(29)15-34-25-27-23-22(19(14-33-23)20-11-6-12-32-20)24(30)28(25)17-8-3-2-4-9-17/h2-14H,15H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQXBGVZGGTVPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=CS4)C(=O)N2C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-(4-oxo-3-phenyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

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